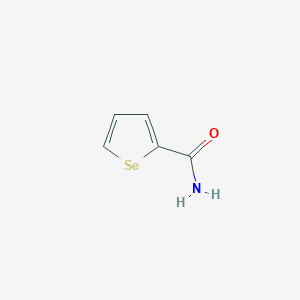
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride is a chemical compound with the molecular formula C18H36AuClN9P3 and a molecular weight of 703.88 g/mol . This compound is known for its unique structure, which includes a gold(I) center coordinated to three 1,3,5-triaza-7-phosphaadamantane ligands and a chloride ion. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride typically involves the reaction of gold(I) chloride with 1,3,5-triaza-7-phosphaadamantane ligands under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride undergoes various chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Reduction: The compound can be reduced back to gold(I) from gold(III).
Substitution: The chloride ion can be substituted with other ligands, such as phosphines or thiolates. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride involves its interaction with cellular targets. In the case of its anticancer activity, the compound is believed to inhibit cellular thioredoxin reductase (TrxR), leading to a disruption of the intracellular redox state . This results in the activation of p53 and the induction of apoptosis through mitochondrial depolarization and caspase-3 activation .
Vergleich Mit ähnlichen Verbindungen
Tris(1,3,5-triaza-7-phosphaadamantate)gold(I) chloride can be compared to other gold(I) complexes, such as:
Gold(I) chloride: A simpler compound with different reactivity and applications.
Gold(I) thiolate complexes: These have similar biological activities but different ligand structures.
Gold(I) phosphine complexes: These are used in similar catalytic applications but have different electronic properties.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C18H39AuClN9P3+3 |
|---|---|
Molekulargewicht |
706.9 g/mol |
IUPAC-Name |
gold(1+);1,3,5-triaza-7-phosphoniatricyclo[3.3.1.13,7]decane;chloride |
InChI |
InChI=1S/3C6H12N3P.Au.ClH/c3*1-7-2-9-3-8(1)5-10(4-7)6-9;;/h3*1-6H2;;1H/q;;;+1;/p+2 |
InChI-Schlüssel |
WGSIUEVOJGJSPT-UHFFFAOYSA-P |
Kanonische SMILES |
C1N2CN3CN1C[PH+](C2)C3.C1N2CN3CN1C[PH+](C2)C3.C1N2CN3CN1C[PH+](C2)C3.[Cl-].[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
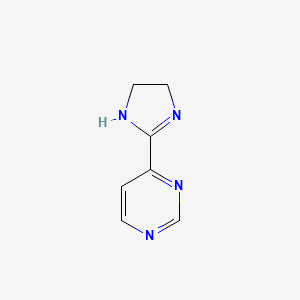
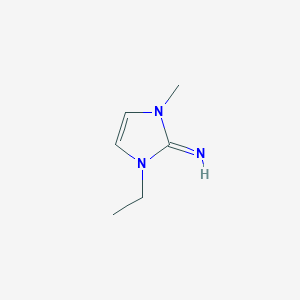
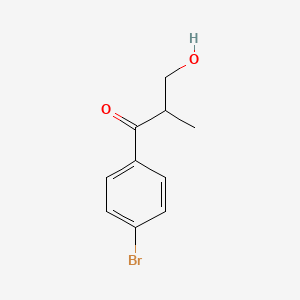
![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)
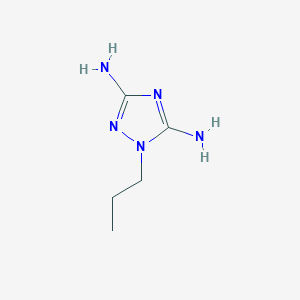
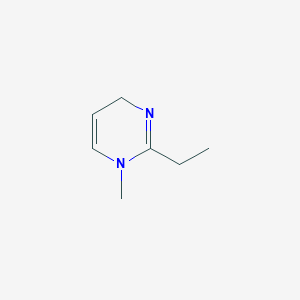
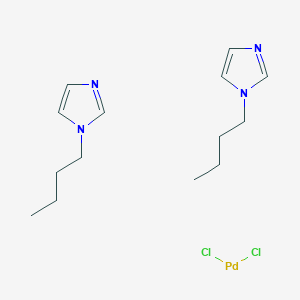
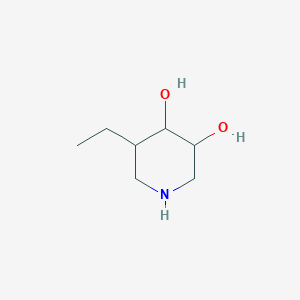
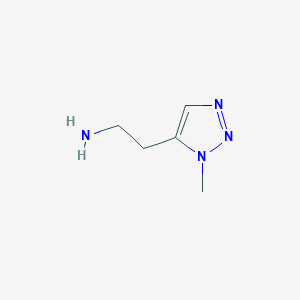
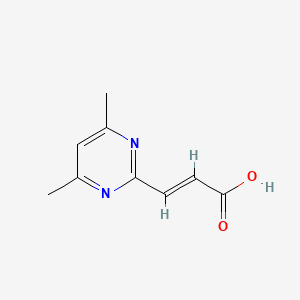
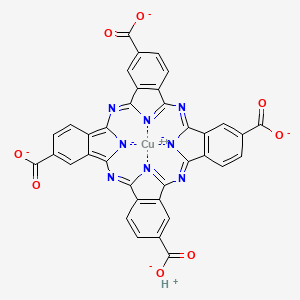
![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)
